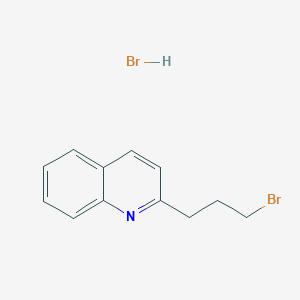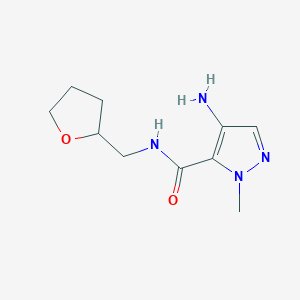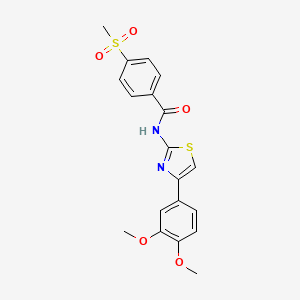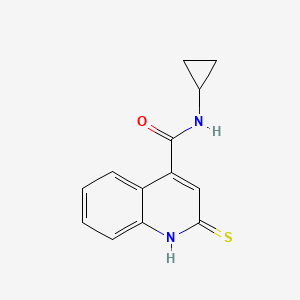
2-(3-Bromopropyl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)quinoline hydrobromide is a chemical compound with the CAS Number: 92017-90-8 . It has a molecular weight of 331.05 and its IUPAC name is this compound . It is stored at room temperature and its physical form is oil .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed . Heteropolyacids, for example, phosphotungstic acid as a Brønsted acid, were used as catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BrN.BrH/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11;/h1-2,4,6-8H,3,5,9H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.05 . It is stored at room temperature and its physical form is oil .Mechanism of Action
Mode of Action
As a quinoline derivative, it may interact with its targets in a similar manner to other quinoline-based compounds .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Action Environment
The action, efficacy, and stability of 2-(3-Bromopropyl)quinoline hydrobromide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Bromopropyl)quinoline hydrobromide in lab experiments is its high solubility in water and organic solvents. This allows for easy preparation of solutions for various experiments. However, one of the limitations is its potential cytotoxicity, which may affect the results of certain experiments.
Future Directions
There are several future directions that can be explored in the study of 2-(3-Bromopropyl)quinoline hydrobromide. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its interactions with other biomolecules, such as proteins and lipids. Furthermore, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved biological activities.
Conclusion:
In conclusion, this compound is a quinoline derivative that has been extensively studied for its various scientific research applications. Its synthesis method has been reported to yield high purity and high yield of the compound. Its mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. Its advantages and limitations for lab experiments should be carefully considered when designing experiments. Finally, there are several future directions that can be explored in the study of this compound, which may lead to the discovery of new therapeutic agents and the advancement of scientific knowledge.
Synthesis Methods
The synthesis of 2-(3-Bromopropyl)quinoline hydrobromide involves the reaction of 2-aminobenzophenone with 3-bromopropylamine hydrobromide in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been reported in several research articles and has been found to yield high purity and high yield of the compound.
Scientific Research Applications
2-(3-Bromopropyl)quinoline hydrobromide has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a ligand for the synthesis of metal complexes that exhibit potential anticancer and antimicrobial activities. Furthermore, it has been used as a precursor for the synthesis of other quinoline derivatives that have been studied for their biological activities.
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromopropyl)quinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN.BrH/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11;/h1-2,4,6-8H,3,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPSTZJLOHYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92017-90-8 |
Source


|
| Record name | 2-(3-bromopropyl)quinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2458421.png)


![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)

![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
